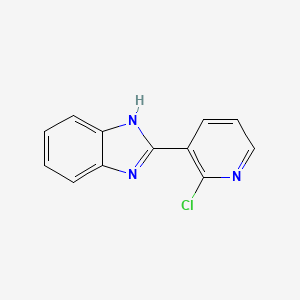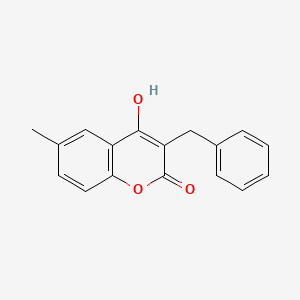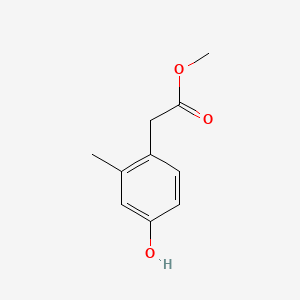
methyl 2-(4-hydroxy-2-methylphenyl)acetate
描述
methyl 2-(4-hydroxy-2-methylphenyl)acetate is an organic compound with the molecular formula C10H12O3 It is a derivative of phenylacetic acid and is characterized by the presence of a hydroxyl group and a methyl group on the aromatic ring
准备方法
Synthetic Routes and Reaction Conditions: methyl 2-(4-hydroxy-2-methylphenyl)acetate can be synthesized through the esterification of 4-hydroxy-2-methylphenylacetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the synthesis of methyl 4-hydroxy-2-methylphenylacetate may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or crystallization to obtain the desired product in high purity.
化学反应分析
Types of Reactions: methyl 2-(4-hydroxy-2-methylphenyl)acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid, while halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 4-hydroxy-2-methylbenzaldehyde or 4-hydroxy-2-methylbenzoic acid.
Reduction: 4-hydroxy-2-methylphenylmethanol.
Substitution: Various substituted derivatives depending on the electrophile used.
科学研究应用
methyl 2-(4-hydroxy-2-methylphenyl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activity, including its ability to inhibit certain enzymes or interact with biological receptors.
Medicine: Research has explored its potential as a lead compound for the development of new pharmaceuticals.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant aroma.
作用机制
The mechanism of action of methyl 4-hydroxy-2-methylphenylacetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. For example, it could act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis.
相似化合物的比较
Methyl 4-hydroxyphenylacetate: Lacks the methyl group on the aromatic ring.
Methyl 2-hydroxy-4-methylphenylacetate: Has the hydroxyl and methyl groups in different positions on the aromatic ring.
Ethyl 4-hydroxy-2-methylphenylacetate: Similar structure but with an ethyl ester instead of a methyl ester.
Uniqueness: methyl 2-(4-hydroxy-2-methylphenyl)acetate is unique due to the specific positioning of the hydroxyl and methyl groups on the aromatic ring, which can influence its reactivity and interaction with biological targets. This structural uniqueness can lead to distinct chemical and biological properties compared to its analogs.
属性
IUPAC Name |
methyl 2-(4-hydroxy-2-methylphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-7-5-9(11)4-3-8(7)6-10(12)13-2/h3-5,11H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBQBSRXDNRKDPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)O)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
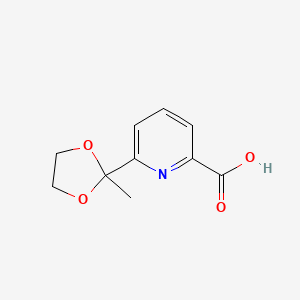


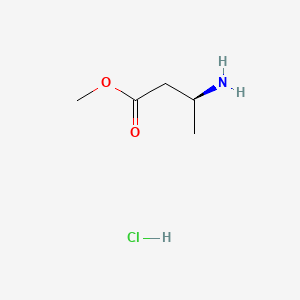
![Ethyl 3-aminothieno[3,2-C]pyridine-2-carboxylate](/img/structure/B599822.png)
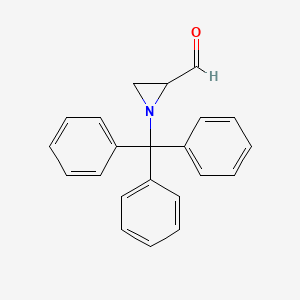
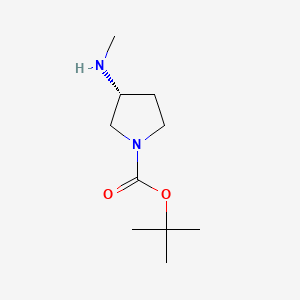
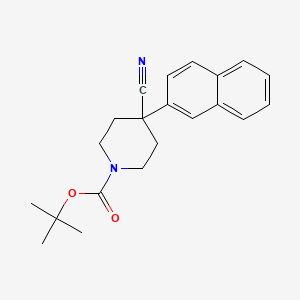
![4-Methoxy-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoic acid](/img/structure/B599831.png)
